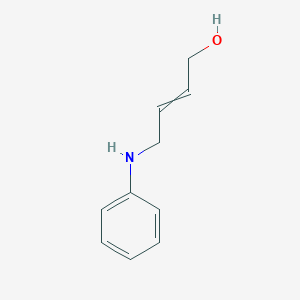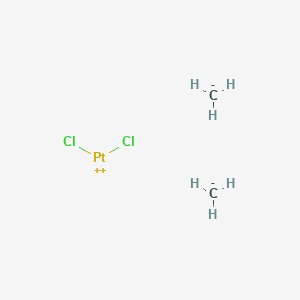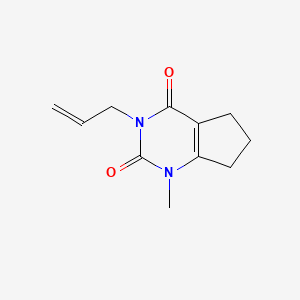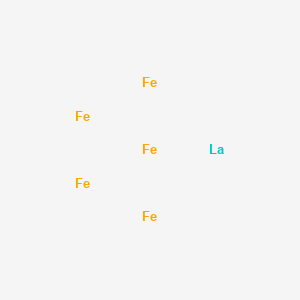
Iron;lanthanum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron;lanthanum is a compound that combines the properties of iron and lanthanum, two elements with distinct characteristics. Iron is a transition metal known for its magnetic properties and widespread use in construction and manufacturing. Lanthanum, on the other hand, is a rare-earth element with applications in high-tech industries, including electronics and optics. The combination of these two elements results in a compound with unique properties that are valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Solid-State Reaction: One common method for preparing this compound compounds is the solid-state reaction. This involves mixing iron oxide and lanthanum oxide powders in stoichiometric ratios and heating the mixture at high temperatures (typically around 1200°C) in an inert atmosphere to form the desired compound.
Sol-Gel Method: Another method involves the sol-gel process, where iron and lanthanum precursors are dissolved in a solvent to form a sol. The sol is then gelled, dried, and calcined at high temperatures to obtain the this compound compound.
Industrial Production Methods:
High-Temperature Synthesis: Industrial production often involves high-temperature synthesis in furnaces, where iron and lanthanum oxides are reacted under controlled conditions to ensure the formation of the desired phase and purity.
Chemical Vapor Deposition: This method involves the deposition of iron and lanthanum precursors onto a substrate, followed by thermal treatment to form the compound. This technique is particularly useful for producing thin films of this compound compounds.
Types of Reactions:
Oxidation: this compound compounds can undergo oxidation reactions, where the iron component is oxidized to form iron oxides, while lanthanum remains in its stable oxidation state.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents like hydrogen gas, leading to the formation of metallic iron and lanthanum.
Substitution: Substitution reactions involve the replacement of one element in the compound with another, such as substituting iron with cobalt to modify the magnetic properties of the compound.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen and air are common oxidizing agents used in oxidation reactions.
Reducing Agents: Hydrogen gas and carbon monoxide are typical reducing agents used in reduction reactions.
Substitution Reagents: Cobalt and nickel salts are often used in substitution reactions to alter the properties of the compound.
Major Products Formed:
Iron Oxides: Formed during oxidation reactions.
Metallic Iron and Lanthanum: Formed during reduction reactions.
Modified this compound Compounds: Formed during substitution reactions.
Chemistry:
Catalysis: this compound compounds are used as catalysts in various chemical reactions, including hydrogenation and oxidation processes.
Magnetic Materials: Due to their unique magnetic properties, these compounds are studied for applications in magnetic storage devices and spintronics.
Biology and Medicine:
Biomedical Imaging: this compound nanoparticles are explored for use in magnetic resonance imaging (MRI) as contrast agents.
Drug Delivery: Research is ongoing into using this compound compounds for targeted drug delivery systems.
Industry:
Electronics: These compounds are used in the production of electronic components, such as capacitors and sensors.
Optics: this compound compounds are utilized in the manufacture of optical glasses with high refractive indices.
Wirkmechanismus
The mechanism of action of iron;lanthanum compounds depends on their specific application. For instance, in catalysis, the compound’s surface provides active sites for chemical reactions, facilitating the conversion of reactants to products. In magnetic applications, the alignment of magnetic moments in the iron component contributes to the compound’s overall magnetic properties. In biomedical imaging, the magnetic properties of this compound nanoparticles enhance the contrast in MRI scans by affecting the relaxation times of nearby water protons.
Vergleich Mit ähnlichen Verbindungen
Iron;cerium: Another compound combining a transition metal with a rare-earth element, used in catalysis and magnetic applications.
Iron;neodymium: Known for its strong magnetic properties, used in the production of high-performance permanent magnets.
Iron;yttrium: Utilized in various high-tech applications, including superconductors and magnetic materials.
Uniqueness of Iron;lanthanum:
Magnetic Properties: this compound compounds exhibit unique magnetic properties that can be tuned by varying the composition and synthesis conditions.
Catalytic Activity: The combination of iron and lanthanum provides a synergistic effect, enhancing the compound’s catalytic activity in various chemical reactions.
Versatility: The compound’s versatility in applications ranging from catalysis to biomedical imaging makes it a valuable material for scientific research and industrial use.
Eigenschaften
CAS-Nummer |
51183-99-4 |
|---|---|
Molekularformel |
Fe5La |
Molekulargewicht |
418.13 g/mol |
IUPAC-Name |
iron;lanthanum |
InChI |
InChI=1S/5Fe.La |
InChI-Schlüssel |
QYVLTKGTIOYWTR-UHFFFAOYSA-N |
Kanonische SMILES |
[Fe].[Fe].[Fe].[Fe].[Fe].[La] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



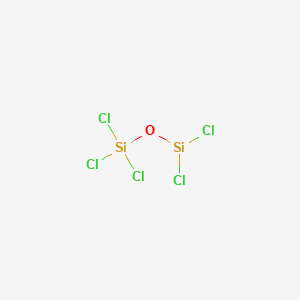
![N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine](/img/structure/B14648053.png)

![4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14648059.png)
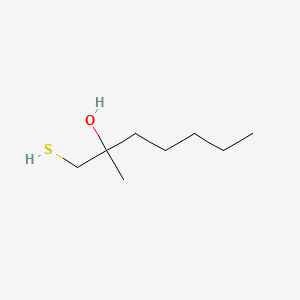
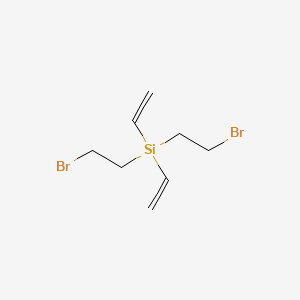
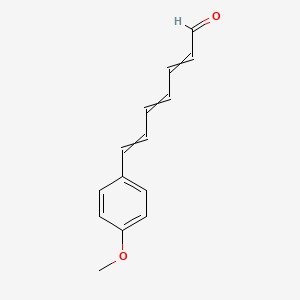

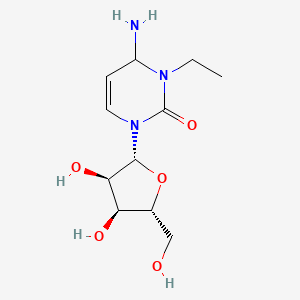
![3-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14648086.png)
